1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
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Overview
Description
1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of benzoxazine and pyrimidoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazine ring, followed by the introduction of the pyrimidoindole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is unique due to its combined benzoxazine and pyrimidoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H20N4O2S/c1-13-3-5-16-15(9-13)20-21(25-16)22(24-12-23-20)29-11-19(27)26-7-8-28-18-6-4-14(2)10-17(18)26/h3-6,9-10,12,25H,7-8,11H2,1-2H3 |
InChI Key |
FSDMWWKNTBLGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCOC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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